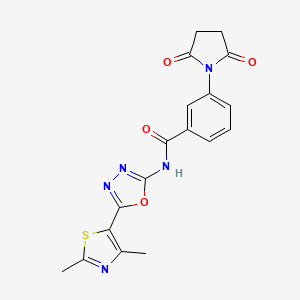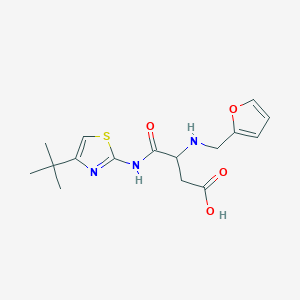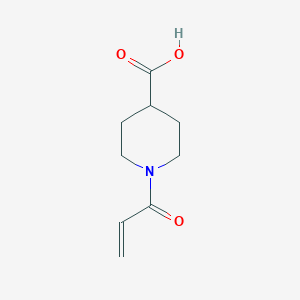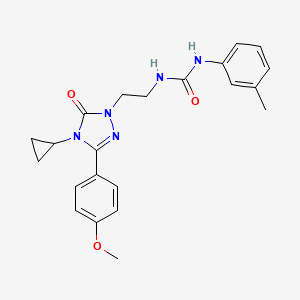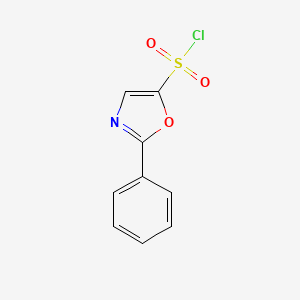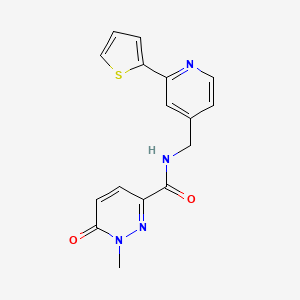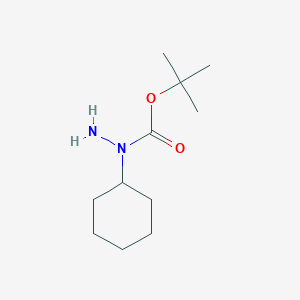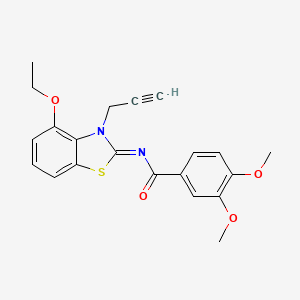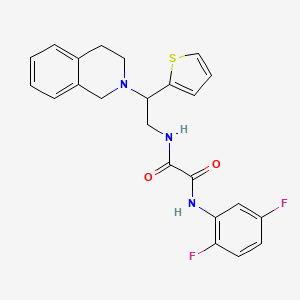
N1-(2,5-difluorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2,5-difluorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H21F2N3O2S and its molecular weight is 441.5. The purity is usually 95%.
BenchChem offers high-quality N1-(2,5-difluorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2,5-difluorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Orexin Receptor Research
- Role in Sleep-Wake Modulation : A study by Dugovic et al. (2009) explored the role of orexin receptors in sleep-wake modulation, finding that blockade of orexin-2 receptor (OX2R) is sufficient to initiate and prolong sleep. This highlights the potential of compounds targeting these receptors in managing sleep disorders (Dugovic et al., 2009).
Anticancer Agent Synthesis
- Antitumor Activities : Fang et al. (2016) conducted a study on α-aminophosphonate derivatives containing a 2-oxoquinoline structure, demonstrating moderate to high levels of antitumor activities against various cancer cell lines. This suggests the potential of similar compounds in cancer therapy (Fang et al., 2016).
Antimicrobial Agent Development
- Antibacterial and Antifungal Activities : Desai et al. (2007) synthesized new quinazolines showing promising antibacterial and antifungal activities. Compounds like N1-(2,5-difluorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide could be structurally similar, indicating potential in antimicrobial applications (Desai et al., 2007).
Electroluminescence in Organic Light-Emitting Diodes
- Use in OLEDs : A study by Tsuboyama et al. (2003) on homoleptic cyclometalated iridium complexes revealed high efficiency in red phosphorescence. Compounds like the one might be explored for similar applications in organic light-emitting diodes (OLEDs) (Tsuboyama et al., 2003).
Cytochrome P450 Bioactivation
- Bioactivation Mechanism : Research by Subramanian et al. (2011) focused on the bioactivation of kinase inhibitors by cytochrome P450, forming oxidative products. This suggests the relevance of studying the metabolic pathways of similar compounds (Subramanian et al., 2011).
Selective Recognition of Metal Ions
- Chemosensors for Metal Ions : Shally et al. (2020) developed chemosensors for the selective identification of toxic Pd2+ ions. Analogous compounds may be synthesized for selective metal ion detection and environmental monitoring (Shally et al., 2020).
properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F2N3O2S/c24-17-7-8-18(25)19(12-17)27-23(30)22(29)26-13-20(21-6-3-11-31-21)28-10-9-15-4-1-2-5-16(15)14-28/h1-8,11-12,20H,9-10,13-14H2,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZJAJGFNIXTTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)F)F)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,5-difluorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 6-acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3010907.png)
